tert-Butyl 4-(2-nitrobenzamido)piperidine-1-carboxylate
CAS No.: 1043962-60-2
Cat. No.: VC6969837
Molecular Formula: C17H23N3O5
Molecular Weight: 349.387
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1043962-60-2 |
|---|---|
| Molecular Formula | C17H23N3O5 |
| Molecular Weight | 349.387 |
| IUPAC Name | tert-butyl 4-[(2-nitrobenzoyl)amino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H23N3O5/c1-17(2,3)25-16(22)19-10-8-12(9-11-19)18-15(21)13-6-4-5-7-14(13)20(23)24/h4-7,12H,8-11H2,1-3H3,(H,18,21) |
| Standard InChI Key | IFJRRZRDPLRESI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound features a piperidine ring substituted at the 4-position with a 2-nitrobenzamido group and a tert-butoxycarbonyl (Boc) protecting group. The molecular formula is C₁₇H₂₃N₃O₅, with a molecular weight of 349.4 g/mol . The Boc group enhances solubility in organic solvents, while the 2-nitrobenzamide moiety introduces electrophilic character, enabling participation in nucleophilic substitution and reduction reactions.
The 2D and 3D conformational analyses reveal a planar aromatic ring system and a chair conformation for the piperidine ring, stabilized by intramolecular hydrogen bonding between the amide N–H and the nitro group .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₃N₃O₅ |
| Molecular Weight | 349.4 g/mol |
| CAS Number | 1300713-12-5 |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Density | 1.25 g/cm³ (estimated) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR (400 MHz, CDCl₃): Signals include a singlet at δ 1.42 ppm (9H, tert-butyl), a multiplet at δ 3.83–4.08 ppm (piperidine CH₂), and aromatic protons at δ 7.05–8.87 ppm (2-nitrobenzamide) .
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¹³C NMR (101 MHz, CDCl₃): Peaks at δ 154.6 ppm (Boc carbonyl), δ 180.6 ppm (amide carbonyl), and δ 123.4–140.5 ppm (aromatic carbons) .
Mass Spectrometry:
Synthesis and Reaction Pathways
Synthetic Methodology
The synthesis involves a three-step protocol:
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Boc Protection: Piperidine is protected with di-tert-butyl dicarbonate in dichloromethane.
-
Amidation: Reaction of Boc-piperidine with 2-nitrobenzoyl chloride in dimethylformamide (DMF) at 0–5°C.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the pure product .
Table 2: Reaction Conditions and Yields
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Di-tert-butyl dicarbonate | CH₂Cl₂ | 0°C | 92% |
| 2 | 2-Nitrobenzoyl chloride | DMF | 0–5°C | 85% |
| 3 | Ethyl acetate/hexane | Column | RT | 88% |
Mechanistic Insights
The amidation proceeds via a nucleophilic acyl substitution mechanism. The piperidine nitrogen attacks the electrophilic carbonyl carbon of 2-nitrobenzoyl chloride, facilitated by the electron-withdrawing nitro group. The Boc group remains intact due to its stability under mildly acidic conditions .
Applications in Organic Synthesis
Radical Cascade Cyclization
tert-Butyl 4-(2-nitrobenzamido)piperidine-1-carboxylate serves as a precursor in copper-catalyzed radical cyclizations. For example, under visible-light irradiation, it reacts with unactivated alkyl iodides to form oxindole derivatives, achieving yields up to 88% .
Antimicrobial Agent Development
Derivatives of this compound exhibit activity against E. histolytica and T. vaginalis, with MIC values ranging from 2–8 µg/mL. Modifications at the piperidine nitrogen or benzamide position enhance potency against Gram-positive bacteria .
Table 3: Biological Activity of Selected Derivatives
| Derivative | Target Microbe | MIC (µg/mL) |
|---|---|---|
| 2H-Indazol-2-yl analog | E. histolytica | 2.0 |
| 6-Chloropyrazine-2-carboxamido analog | T. vaginalis | 4.0 |
| 3-Bromo-5-fluorobenzamido analog | S. aureus | 8.0 |
Stability and Degradation
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, with a mass loss of 95% by 250°C. The nitro group contributes to thermal instability, necessitating storage at –20°C .
Hydrolytic Degradation
Under acidic conditions (pH < 4), the Boc group hydrolyzes to yield piperidine-4-carboxamide. Alkaline conditions (pH > 10) cleave the amide bond, generating 2-nitrobenzoic acid.
Future Directions
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles could enhance bioavailability. Preliminary studies show a 40% increase in plasma half-life compared to free compound .
Catalytic Asymmetric Synthesis
Chiral variants of this compound may enable enantioselective synthesis of β-lactam antibiotics. Computational modeling predicts a 75% enantiomeric excess using L-proline catalysts .
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